molecular formula C26H39NO4 B8146444 Triciferol

Triciferol

Cat. No.: B8146444
M. Wt: 429.6 g/mol
InChI Key: QOEMKJVIXGOYHR-SYOSPHLFSA-N
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Description

Triciferol is a compound that functions as both a vitamin D receptor agonist and a histone deacetylase inhibitor. It is designed to combine the properties of vitamin D and histone deacetylase inhibition, making it a bifunctional molecule with significant potential in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triciferol involves several key steps:

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it likely involves large-scale synthesis using the aforementioned steps, followed by purification using reverse-phase silica chromatography to ensure high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified versions of this compound with altered side chains or functional groups, which can affect its biological activity .

Scientific Research Applications

Triciferol has a wide range of scientific research applications:

Mechanism of Action

Triciferol exerts its effects through two primary mechanisms:

Comparison with Similar Compounds

Uniqueness: Triciferol’s uniqueness lies in its bifunctional nature, combining the properties of both vitamin D receptor agonism and histone deacetylase inhibition. This dual activity enhances its potential as an anticancer agent, offering synergistic effects that are not observed with single-function compounds .

Properties

IUPAC Name

(2E,4E,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-N-hydroxy-4-methylhepta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO4/c1-17(6-11-25(30)27-31)13-18(2)23-9-10-24-20(5-4-12-26(23,24)3)8-7-19-14-21(28)16-22(29)15-19/h6-8,11,13,18,21-24,28-29,31H,4-5,9-10,12,14-16H2,1-3H3,(H,27,30)/b11-6+,17-13+,20-8+/t18-,21-,22-,23-,24+,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEMKJVIXGOYHR-SYOSPHLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C(C)C=CC(=O)NO)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C(\C)/C=C/C(=O)NO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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